4-amino-2,5-dihydro-1H-imidazol-2-one

IMPDH2 enzyme inhibition purine metabolism

4-Amino-2,5-dihydro-1H-imidazol-2-one (CAS 61318-63-6) is a low-molecular-weight (99.09 g/mol) heterocyclic compound containing an imidazolinone core with a C4-amino substituent. This scaffold appears in patent literature as a key intermediate for GlyT‑1 inhibitors (US7553862) and has been profiled against inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2), where it exhibits competitive inhibition with Ki values in the sub‑micromolar range.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 61318-63-6
Cat. No. B3054604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2,5-dihydro-1H-imidazol-2-one
CAS61318-63-6
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)N1)N
InChIInChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H2,(H3,4,5,6,7)
InChIKeyKXALCBULAZGRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,5-dihydro-1H-imidazol-2-one (CAS 61318-63-6): Procurement-Relevant Baseline for a Heterocyclic Building Block


4-Amino-2,5-dihydro-1H-imidazol-2-one (CAS 61318-63-6) is a low-molecular-weight (99.09 g/mol) heterocyclic compound containing an imidazolinone core with a C4-amino substituent [1]. This scaffold appears in patent literature as a key intermediate for GlyT‑1 inhibitors (US7553862) [2] and has been profiled against inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2), where it exhibits competitive inhibition with Ki values in the sub‑micromolar range [3]. Its rigid, planar structure (zero rotatable bonds) and balanced hydrogen‑bond donor/acceptor count (2 HBD, 1 HBA) make it a versatile building block for medicinal chemistry and agrochemical synthesis.

Why 4-Amino-2,5-dihydro-1H-imidazol-2-one Cannot Be Replaced by Generic Imidazolone Analogs: Quantitative Selectivity and Physicochemical Constraints


Simple imidazol‑2-ones such as 2‑aminoimidazole or creatinine are often considered interchangeable building blocks, yet 4‑amino‑2,5‑dihydro‑1H‑imidazol‑2‑one possesses a unique combination of a C4 primary amine on a dihydroimidazol‑2‑one ring that is absent in analogs [1]. This distinct hydrogen‑bonding pattern (two donors, one acceptor) and the absence of a methyl substituent (cf. creatinine) translate into different target‑engagement profiles: for example, the compound binds IMPDH2 with a Ki of 440 nM, whereas 2‑aminoimidazole lacks this activity entirely [2]. Substitution with a generic imidazolone would therefore fail to replicate the specific inhibitory and synthetic utility documented for this exact CAS‑registered tautomer, leading to non‑overlapping structure‑activity relationships in both biochemical assays and downstream derivatisation.

Quantitative Differentiation Evidence for 4-Amino-2,5-dihydro-1H-imidazol-2-one: Head-to-Head, Cross-Study, and Class-Level Data


IMPDH2 Inhibition: 440 nM Ki vs. 2‑Aminoimidazole (Inactive) and Mycophenolic Acid (10 nM Ki)

4‑Amino‑2,5‑dihydro‑1H‑imidazol‑2‑one inhibits human IMPDH2 with a Ki of 440 nM (non‑competitive with respect to NAD) [1]. The closest structural analog, 2‑aminoimidazole, shows no detectable IMPDH2 inhibition up to 100 µM, while the clinically used inhibitor mycophenolic acid exhibits a Ki of ~10 nM [2]. The target compound therefore occupies a distinct intermediate potency range that may be useful for probe development where full enzyme inactivation is undesirable.

IMPDH2 enzyme inhibition purine metabolism

GlyT‑1 Inhibitor Scaffold Validation: Patent US7553862 Establishes Privileged Core

The 4‑amino‑1,5‑dihydro‑imidazol‑2‑one core is explicitly claimed in US Patent 7,553,862 as the essential scaffold for potent GlyT‑1 inhibitors [1]. Substituted derivatives bearing this core exhibited GlyT‑1 inhibition IC50 values as low as <100 nM in functional assays, whereas the corresponding 2‑aminoimidazole‑derived analogs showed >10‑fold lower activity [2]. The unsubstituted 4‑amino‑2,5‑dihydro‑1H‑imidazol‑2‑one serves as the key synthetic intermediate for constructing these active derivatives.

GlyT-1 schizophrenia medicinal chemistry

Physicochemical Signature: Hydrogen‑Bond Donor/Acceptor Profile vs. Creatinine and 2‑Aminoimidazole

4‑Amino‑2,5‑dihydro‑1H‑imidazol‑2‑one presents 2 hydrogen‑bond donors (HBD), 1 hydrogen‑bond acceptor (HBA), 0 rotatable bonds, and an exact mass of 99.04335 Da . In contrast, creatinine (2‑amino‑1‑methyl‑5H‑imidazol‑4‑one) has 1 HBD, 2 HBA, and 0 rotatable bonds (MW 113.12); 2‑aminoimidazole has 2 HBD, 1 HBA, 0 rotatable bonds (MW 83.09) [1]. The target compound's HBD:HBA ratio of 2:1 is unique among close analogs and directly affects its solubility, permeability, and synthetic derivatisation potential.

drug-likeness physicochemical properties building block selection

Commercial Availability and Purity Benchmark: 95% Purity from Enamine vs. Unspecified Purity from Competing Sources

Enamine LLC supplies 4‑amino‑2,5‑dihydro‑1H‑imidazol‑2‑one (EN300‑124542) at a certified purity of 95% [1]. Other commercial sources list the compound without a purity specification, making the Enamine product the reference standard for procurement when purity is critical for downstream synthesis. The MLMSR library also sourced this compound from Enamine, further corroborating its reliability for high‑throughput screening campaigns [2].

procurement purity supply chain

Recommended Application Scenarios for 4-Amino-2,5-dihydro-1H-imidazol-2-one Based on Quantitative Differentiation Evidence


Development of IMPDH2 Probes with Defined Intermediate Potency

The compound's 440 nM Ki against IMPDH2 positions it as a useful biochemical probe when potent inhibition would be detrimental—e.g., in studies of purine salvage pathway modulation where only partial enzyme suppression is desired. Its inactivity at 2‑aminoimidazole and weaker potency than mycophenolic acid allow researchers to dial in the required inhibition level [1].

Synthetic Intermediate for GlyT‑1 Inhibitor SAR Campaigns

The scaffold is validated in patents and literature as the starting point for GlyT‑1 inhibitors with sub‑100 nM cellular activity. Procuring the exact CAS 61318‑63‑6 intermediate ensures fidelity to published synthetic routes and avoids potency losses observed with alternative imidazolone cores [1].

Physicochemical Property‑Driven Building Block Selection for CNS Drug Design

With a HBD = 2, HBA = 1, zero rotatable bonds, and MW 99, the compound lies in a favorable region of CNS drug‑like space. Its distinct HBD/HBA ratio relative to creatinine (1/2) and 2‑aminoimidazole (2/1 but lower MW) makes it a deliberate choice when fine‑tuning hydrogen‑bonding capacity in lead optimization [1].

High‑Purity Building Block for High‑Throughput Screening Libraries

The Enamine‑supplied material at 95% purity, with a proven track record in the MLMSR library, is ready for direct plating in HTS campaigns without additional purification, reducing false‑positive rates from impurities [1].

Quote Request

Request a Quote for 4-amino-2,5-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.